Boc-D-Trp-OH

説明

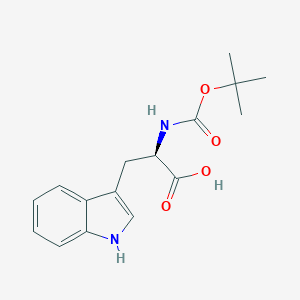

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNYBJCJGKVQK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200427 | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-64-5 | |

| Record name | tert-Butoxycarbonyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of D-Tryptophan in Peptide Therapeutics

An In-depth Technical Guide to the Chemical Properties and Application of Boc-D-Trp-OH

In the landscape of modern drug development, peptide-based therapeutics represent a frontier of high specificity and biological activity. The precise architecture of these peptides is paramount to their function, stability, and efficacy. Within this context, the incorporation of non-natural amino acids is a key strategy for modulating pharmacological properties. Nα-tert-Butoxycarbonyl-D-tryptophan (this compound) is a cornerstone building block for this purpose. The D-enantiomer offers unique conformational constraints that can enhance proteolytic stability and receptor affinity compared to its natural L-counterpart[1][2].

This guide provides an in-depth exploration of the chemical properties of this compound, focusing on its application within the framework of tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from coupling strategies to the critical considerations required for protecting the chemically sensitive indole side chain of the tryptophan residue.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino function, which is stable to basic and nucleophilic conditions but readily cleaved by moderate acids like trifluoroacetic acid (TFA), forming the basis of the Boc/Bzl SPPS strategy[3].

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 5241-64-5 | [4] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [4] |

| Molecular Weight | 304.34 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥98.0% (TLC) | [4] |

| Optical Rotation | [α]²⁵/D +18.0 to +22.0° (c=2 in Acetic Acid) | [5] |

| Solubility | Soluble in DMF, DCM, Chloroform, Acetone, DMSO | [6][7] |

| Storage Conditions | 2-8°C, store in a dry, well-sealed container. Considered a combustible solid. | [4][8] |

The Central Challenge: Reactivity of the Unprotected Indole Side Chain

The primary challenge when using Nα-Boc-D-Trp-OH in Boc-SPPS is the nucleophilic nature of its unprotected indole side chain. Throughout the synthesis, the peptide-resin is repeatedly exposed to TFA to deprotect the Nα-Boc group of the newly added residue. This iterative acid treatment generates reactive tert-butyl carbocations[3]. Furthermore, the final cleavage from the resin is performed with a very strong acid, typically anhydrous hydrogen fluoride (HF), which generates a host of other reactive carbocations from the cleavage of side-chain protecting groups (e.g., benzyl groups)[9][10].

These electrophilic carbocations can readily alkylate the electron-rich indole ring of tryptophan at various positions, leading to significant, often hard-to-remove impurities and reduced yield of the target peptide[11][12].

Caption: Logic of Indole Alkylation and Scavenger Protection.

The causality is clear: the acid-lability of the Boc protecting group, which is the foundation of the synthesis strategy, simultaneously generates the very species that can destroy the tryptophan side chain. Therefore, every acidic step must be conducted in the presence of a nucleophilic "scavenger" designed to intercept these carbocations before they can react with the peptide[9][10].

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the integrity of the tryptophan residue throughout the synthesis. Each step includes built-in validation and explains the rationale behind the choice of reagents.

Protocol for Coupling of this compound in Boc-SPPS

This protocol describes a standard manual coupling cycle using in-situ activation with a carbodiimide. The goal is to achieve >99% coupling efficiency, which is critical for the synthesis of high-purity peptides.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser Test Kit

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

-

Add DIC to the solution.

-

Causality Note: HOBt is a critical additive. It reacts with the initial O-acylisourea intermediate formed by DIC and the carboxylic acid. This forms an activated HOBt-ester, which is highly reactive towards the amine but less prone to racemization and side reactions (like nitrile formation from Asn/Gln) than the O-acylisourea itself[13][14][15].

-

Allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the swollen peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring for Completion (Self-Validation):

-

Take a small sample of resin beads, wash thoroughly with DMF and DCM, and dry.

-

Perform a Kaiser (ninhydrin) test. A positive result (blue beads) indicates incomplete coupling (presence of free primary amines). A negative result (yellow/clear beads) indicates the reaction is complete.

-

Trustworthiness: This step is a self-validating checkpoint. If the test is positive, the coupling step must be repeated to prevent the formation of deletion sequences, which are difficult to remove during purification.

-

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the soluble diisopropylurea byproduct. The resin is now ready for the Nα-Boc deprotection step.

Protocol for Iterative Nα-Boc Deprotection

This step must efficiently remove the Boc group without damaging the acid-sensitive resin linkage or the tryptophan indole.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Deprotection Solution: 50% TFA in DCM (v/v) containing 0.5% 1,2-ethanedithiol (EDT) or dithioethane (DTE).

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

-

DCM, peptide synthesis grade

Methodology:

-

Pre-wash: Wash the resin with the deprotection solution for 1-2 minutes and drain.

-

Deprotection: Add fresh deprotection solution to the resin and agitate for 20-30 minutes at room temperature.

-

Causality Note: TFA is strong enough to quantitatively cleave the Boc group but generally leaves benzyl-based side-chain protecting groups and the resin linkage intact[3]. The added scavenger (EDT or DTE) is essential. It acts as a carbocation trap for the t-butyl cations generated during this step, preventing the alkylation of the tryptophan indole ring[3][12].

-

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

-

Neutralization: The newly formed N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized to the free amine before the next coupling.

-

Wash the resin with the neutralization solution for 2 minutes (repeat twice).

-

Expertise Note: In-situ neutralization protocols, where the base is added along with the activated amino acid, can also be used and may reduce the risk of certain side reactions[3].

-

-

Final Wash: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove the DIEA salt and prepare for the next coupling cycle.

Caption: Boc-SPPS Workflow for Incorporating this compound.

Protocol for Final Cleavage from Resin (Low-High HF Method)

The final step uses anhydrous HF to cleave the peptide from the resin and remove all remaining side-chain protecting groups. A "low-high" HF procedure is strongly recommended for tryptophan-containing peptides to minimize side reactions[9][16].

Safety Precaution: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., Teflon/Kel-F) within a certified chemical fume hood.

Materials:

-

Dried peptide-resin

-

p-Cresol, p-Thiocresol, Dimethylsulfide (DMS) (Scavengers)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

-

HF cleavage apparatus

Methodology:

-

Pre-Cleavage Preparation: Ensure the final Nα-Boc group has been removed with TFA/scavenger and the peptide-resin is thoroughly dried under vacuum.

-

"Low HF" Step:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger cocktail. A typical mixture is p-cresol and DMS.

-

Causality Note: The "low HF" step utilizes a high concentration of DMS, a weak base, which lowers the acidity of the HF. This promotes an Sₙ2 mechanism for removing more labile protecting groups (like benzyl ethers), which generates fewer stable carbocations compared to the Sₙ1 mechanism that predominates in strong acid[10]. This gentler initial deprotection minimizes tryptophan alkylation.

-

Cool the vessel to -5 to 0 °C and distill a controlled amount of HF into the vessel.

-

Stir the mixture at 0 °C for 2 hours.

-

Remove the HF and DMS under vacuum.

-

-

"High HF" Step:

-

To the same reaction vessel, add a scavenger like anisole or p-cresol.

-

Distill a larger amount of HF into the vessel (typically a 9:1 HF:scavenger ratio).

-

Expertise Note: This "high HF" step provides the strong acidity (H₀ ≈ -11) required to cleave the peptide from the resin (e.g., Merrifield or PAM resin) and remove more resistant protecting groups like Arg(Tos)[9][16].

-

Stir the mixture at 0 °C for 1 hour.

-

-

Work-up:

-

Remove the HF under vacuum.

-

Wash the residual peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved organic byproducts.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

-

Analytical Characterization

Rigorous analytical chemistry is required to confirm the purity and identity of the final peptide.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This is the gold standard for assessing the purity of the crude peptide and verifying the final product after purification.

Table 2: Representative HPLC Method for Peptide Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for peptide separations based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes | A gradient is necessary to elute peptides of varying hydrophobicity. The specific gradient must be optimized for each peptide. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV absorbance at 220 nm and 280 nm | 220 nm detects the peptide backbone amide bonds. 280 nm is specific for aromatic residues like Tryptophan, providing an additional layer of confirmation. |

| Sample Prep | Dissolve peptide in Mobile Phase A to ~1 mg/mL. Filter through a 0.45 µm filter. | Ensures sample is free of particulates and is soluble at the start of the gradient. |

Conclusion

This compound is an invaluable reagent for synthesizing peptide therapeutics with enhanced stability and tailored biological activity. Its successful application hinges on a deep, mechanistic understanding of its chemical properties, particularly the reactivity of the unprotected indole side chain. The use of Boc-SPPS chemistry, while powerful, mandates a carefully orchestrated strategy of carbocation scavenging at every acidic step—from the iterative Nα-deprotection to the final, harsh HF cleavage. By employing the robust, self-validating protocols detailed in this guide, researchers can mitigate common side reactions, ensuring the synthesis of high-purity, tryptophan-containing peptides and advancing the development of next-generation therapeutics.

References

- Benchchem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).Available at: https://www.benchchem.com/product/b5936/technical-manual/standard-protocol-for-incorporating-fmoc-trp-boc-oh-in-solid-phase-peptide-synthesis-spps

- Benchchem. (2025). Impact of base selection on Boc-trp-ome reaction outcomes.Available at: https://www.benchchem.com/product/b1321/application-notes/impact-of-base-selection-on-boc-trp-ome-reaction-outcomes

- Khadse, S. et al. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Methods in Molecular Biology, vol 35. Humana Press. Available at: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_6

- Coin, I. et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4086683/

- Sigma-Aldrich.Boc Resin Cleavage Protocol.Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/boc-resin-cleavage

- Benchchem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH.Available at: https://www.benchchem.com/product/b5936/technical-manual/a-technical-guide-to-the-synthesis-of-tryptophan-containing-peptides-using-fmoc-trp-boc-oh

- Merck (Sigma-Aldrich).this compound Novabiochem®.Available at: https://www.sigmaaldrich.com/US/en/product/mm/852034

- ChemicalBook.Fmoc-D-Trp(Boc)-OH | 163619-04-3.Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0282369.htm

- Merck (Sigma-Aldrich).this compound ≥98.0% (TLC).Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/b0771

- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc01701k

- NINGBO INNO PHARMCHEM CO.,LTD.The Crucial Role of this compound in Modern Peptide Synthesis.Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-boc-d-trp-oh-in-modern-peptide-synthesis-1155982.html

- NINGBO INNO PHARMCHEM CO.,LTD.this compound: A Versatile Amino Acid Derivative for Medicinal Chemistry.Available at: https://www.inno-pharmchem.com/news/boc-d-trp-oh-a-versatile-amino-acid-derivative-for-medicinal-chemistry-1155983.html

- Giraud, M. et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. Available at: https://pubmed.ncbi.nlm.nih.gov/10580644/

- Benchchem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.Available at: https://www.benchchem.com/product/b3221/application-notes/step-by-step-protocol-for-boc-dap-oh-in-solid-phase-peptide-synthesis

- Giraud, M. et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: https://www.researchgate.net/publication/12711158_A_side-reaction_in_the_SPPS_of_Trp-containing_peptides

- Aapptec Peptides.Coupling Reagents.Available at: https://www.aapptec.com/coupling-reagents-synthesis-i-20.html

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Available at: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/

- ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.Available at: https://www.researchgate.net/publication/343603417_p-Methoxyphenol_A_potent_and_effective_scavenger_for_solid-phase_peptide_synthesis

- ChemicalBook.Fmoc-Trp(Boc)-OH | 143824-78-6.Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8282370.htm

- ChemPep.Boc Solid Phase Peptide Synthesis.Available at: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html

- Merck.Novabiochem® Coupling reagents.Available at: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201007.114

- Merck (Sigma-Aldrich).Fmoc-D-Trp(Boc)-OH ≥95.0% (HPLC).Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/47309

- Aapptec.Overview of Solid Phase Peptide Synthesis (SPPS).Available at: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-19.html

Sources

- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Boc- D -Trp-OH = 98.0 TLC 5241-64-5 [sigmaaldrich.com]

- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc-D-Trp(Boc)-OH | 163619-04-3 [chemicalbook.com]

- 7. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 8. Fmoc-D-Trp(Boc)-OH ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Boc-D-Trp-OH molecular weight

An In-Depth Technical Guide to Nα-Boc-D-tryptophan (Boc-D-Trp-OH): Properties, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive analysis of Nα-Boc-D-tryptophan (this compound), a cornerstone reagent for researchers, scientists, and professionals in peptide chemistry and drug development. We will delve into its fundamental physicochemical properties, present validated protocols for its analytical characterization, and detail its primary application in Boc-strategy solid-phase peptide synthesis (SPPS). The focus is on the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for ensuring the identity, purity, and effective utilization of this critical building block.

Introduction: The Strategic Importance of this compound

Nα-Boc-D-tryptophan is a derivative of the non-proteinogenic amino acid D-tryptophan. Its strategic value lies in the temporary protection of the α-amino group by a tert-butyloxycarbonyl (Boc) moiety. This acid-labile protecting group is fundamental to the Boc/Bzl strategy of peptide synthesis, preventing unwanted polymerization and directing peptide bond formation to the carboxylic acid terminus.

The use of the D-enantiomer, as opposed to the naturally occurring L-tryptophan, is a deliberate and powerful choice in drug design.[1] Peptides incorporating D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles and longer in vivo half-lives.[1] Furthermore, the altered stereochemistry can lead to unique conformational structures, enabling novel or more potent interactions with biological targets.[1] This makes this compound an indispensable tool for structure-activity relationship (SAR) studies and the development of next-generation peptide therapeutics.

Core Physicochemical Properties

The identity and quality of any starting material are paramount. The fundamental properties of this compound are well-established and serve as the initial benchmark for sample validation.

Caption: Chemical Structure of Nα-Boc-D-tryptophan.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 304.34 g/mol | [2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [2] |

| CAS Number | 5241-64-5 | [2][3] |

| Appearance | White to off-white or beige powder | |

| Purity (Typical) | ≥98% (by TLC or HPLC) | |

| Synonyms | Nα-tert-Butoxycarbonyl-D-tryptophan, this compound | [3] |

| Storage Temperature | 2-30°C | |

Synthesis and Quality Control

Conceptually, this compound is synthesized by reacting D-tryptophan with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions. This reaction selectively protects the more nucleophilic α-amino group. The resulting product is then purified, typically through crystallization or chromatography.

Given its direct incorporation into peptide chains, the purity of this compound is non-negotiable. Impurities such as residual D-tryptophan or di-protected species can lead to deletion sequences or side-product formation during synthesis, complicating purification and compromising the integrity of the final peptide. Therefore, a rigorous, multi-step analytical characterization is essential before its use.

Analytical Characterization: A Self-Validating Workflow

A single analytical technique is insufficient to confirm both the identity and purity of this compound. A validated workflow employs orthogonal methods to build a comprehensive and trustworthy profile of the material.

Caption: Orthogonal workflow for the characterization of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids. It separates the target compound from non-polar and polar impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are resolved and eluted effectively.

Experimental Protocol:

-

System Preparation: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) equilibrated with the initial mobile phase conditions.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, sharpening peak shape by suppressing the ionization of the carboxylic acid.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Solvent A and Solvent B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm. (Causality: 220 nm detects the peptide backbone amide bonds, while 280 nm is specific for the tryptophan indole ring).

-

Gradient: 5% to 95% Solvent B over 20 minutes.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. Trustworthiness: A pure sample will exhibit a single major peak with an area percentage of ≥98%.[4] The presence of other significant peaks indicates impurities that must be identified or removed.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR spectroscopy provides definitive structural confirmation by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule. The chemical shifts, coupling patterns, and integrations are unique fingerprints of the molecular structure. A deuterated solvent like CDCl₃ or CD₃OD is used as it is "invisible" in ¹H NMR.[5]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group.

-

Multiplets corresponding to the α- and β-protons of the amino acid backbone.

-

A series of signals in the aromatic region (~7.0-7.6 ppm) corresponding to the five protons on the indole ring.

-

A broad singlet for the indole N-H proton.

-

-

Expected ¹³C NMR Signals:

-

Signals for the quaternary and methyl carbons of the Boc group.

-

Signals for the α- and β-carbons.

-

Multiple signals in the aromatic region for the indole ring carbons.

-

A signal for the carbonyl carbon of the carboxylic acid. Trustworthiness: The acquired spectrum must match the expected chemical shifts and integrations for the this compound structure.[5] Any significant unassigned signals suggest the presence of impurities.

-

Molecular Weight Confirmation via Mass Spectrometry (MS)

Expertise: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that confirms the molecular weight of the compound with high accuracy. The sample is ionized and transferred to the gas phase, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the molecular ion peak.

-

Expected [M+H]⁺ ion: 305.34 m/z

-

Expected [M+Na]⁺ ion: 327.32 m/z Trustworthiness: The observation of the correct molecular ion peak provides definitive confirmation of the compound's molecular weight, validating its elemental composition.[5]

-

Core Application: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Expertise: Boc-SPPS is a cyclic process where an amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The cycle involves deprotection of the N-terminal Boc group, coupling of the next Boc-protected amino acid, and washing steps. The use of a strong acid, typically neat TFA, for deprotection is the defining feature of this strategy.

Caption: A single cycle for incorporating this compound in Boc-SPPS.

Experimental Protocol: Single Coupling Cycle This protocol describes the addition of one this compound residue to a peptide chain anchored to a Merrifield resin.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain and repeat the treatment for 20 minutes.

-

Causality: The strong acid cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[6]

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and cleaved Boc byproducts.

-

Neutralization:

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes (2x).

-

Causality: The non-nucleophilic base deprotonates the ammonium salt to yield the free, reactive N-terminal amine.

-

-

Washing: Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Causality: HBTU converts the carboxylic acid into a highly reactive ester, which readily reacts with the free N-terminal amine on the resin to form a new peptide bond.[7]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Validation: Perform a qualitative ninhydrin test. A negative result (yellow beads) confirms the successful and complete coupling of the amino acid. The cycle can now be repeated for the next amino acid.

Conclusion

Nα-Boc-D-tryptophan is more than a simple chemical reagent; it is a strategic tool for manipulating peptide structure and function. Its precise molecular weight of 304.34 g/mol is the starting point for a rigorous, multi-faceted quality control process. By employing a self-validating workflow of orthogonal analytical techniques such as HPLC, NMR, and MS, researchers can ensure the purity and structural integrity of their material. This confidence is the bedrock upon which successful Boc-strategy solid-phase peptide synthesis is built, enabling the creation of novel peptide-based therapeutics with enhanced stability and tailored biological activity.

References

- This compound [5241-64-5]. (n.d.). Aapptec Peptides.

- Fmoc-D-Trp(Boc)-OH [163619-04-3]. (n.d.). Aapptec Peptides.

- The Crucial Role of this compound in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-D-Trp(Boc)-OH, ≥95%. (n.d.). Otto Chemie Pvt Ltd.

- Boc-Trp(Boc)-OH. (n.d.). PubChem.

- This compound: A Versatile Amino Acid Derivative for Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-D-Trp(Boc)-OH | CAS 163619-04-3. (n.d.). Omizzur.

- Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6. (n.d.). Omizzur.

- Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. (n.d.). Semantic Scholar.

Sources

An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-D-tryptophan (Boc-D-Trp-OH)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount to achieving desired outcomes. Among these crucial building blocks, Nα-(tert-butoxycarbonyl)-D-tryptophan (Boc-D-Trp-OH) stands out for its unique contributions to the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application, grounded in established scientific principles.

Core Identity and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-tryptophan, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental to its utility in stepwise peptide synthesis, preventing unwanted reactions of the amino terminus.

| Property | Value | Source(s) |

| CAS Number | 5241-64-5 | |

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | ≥98.0% (TLC) |

Solubility Profile (Qualitative)

| Solvent | Expected Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Water | Insoluble[2] |

It is always recommended to experimentally determine solubility in the specific solvent system for a given application.

The Chemistry of Protection: Synthesis of this compound

The synthesis of this compound is a cornerstone procedure in preparing this valuable building block. The most common and efficient method involves the reaction of D-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of D-tryptophan acts as the nucleophile, attacking one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butanol and carbon dioxide. The basic conditions are crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

-

Dissolution: Dissolve D-tryptophan in a 1:1 mixture of dioxane and water. Add a suitable base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to achieve a basic pH.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Reaction: Continue stirring the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Adjust the pH of the remaining aqueous solution to ~2-3 with a cold, dilute acid (e.g., 1M HCl). This will precipitate the product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization for Quality Assurance

Ensuring the identity and purity of this compound is critical for its successful application in peptide synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the indole ring, and the α and β carbons of the amino acid backbone.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at m/z 305.15, and the [M+Na]⁺ ion at m/z 327.13. Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da) or the carboxylic acid group (-45 Da).

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of this compound. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for a preliminary assessment of purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy of solid-phase peptide synthesis. The D-configuration is often incorporated into peptide sequences to enhance metabolic stability or to modulate biological activity.

The Boc/Bzl Strategy: A Cyclical Workflow

The Boc-SPPS cycle involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).

Step-by-Step Protocol for a Single Coupling Cycle

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This step generates a free amino terminus as a TFA salt.

-

Neutralization: The protonated amino group is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to regenerate the free amine, which is necessary for the subsequent coupling reaction.

-

Coupling: The incoming this compound is activated in situ using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts before the next cycle begins.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The Critical Role of Scavengers: During the final cleavage, reactive carbocations are generated from the cleavage of the Boc and other acid-labile protecting groups. The electron-rich indole side chain of tryptophan is particularly susceptible to alkylation by these carbocations. To prevent this side reaction, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the cleavage cocktail to trap these reactive species.[4][5]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling the powder. If dust is generated, use respiratory protection.[7]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Conclusion

This compound is an invaluable tool for the synthesis of peptides with enhanced stability and unique biological activities. A thorough understanding of its chemical properties, synthesis, and application in Boc-SPPS, including the rationale behind the use of protecting groups and scavengers, is essential for its effective use. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies, ultimately contributing to the advancement of peptide-based therapeutics.

References

- Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications.

- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- SpectraBase. N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum.

- PubChem. Boc-Trp(Boc)-OH. National Center for Biotechnology Information.

- Advanced ChemTech. Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis.

- ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.

- Google Patents. WO2016207912A1 - Novel process for the preparation of pasireotide.

- PubChem. N-tert-Butoxycarbonyl-L-tryptophan. National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Center for Biotechnology Information.

- LornaJane. Drawing Flow Diagrams with GraphViz.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Amino Acid Derivative for Medicinal Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- YouTube. Graphviz tutorial.

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. The Royal Society of Chemistry.

- AAPPTec. This compound [5241-64-5].

- Cantera. Viewing a reaction path diagram.

- Sketchviz. Graphviz Examples and Tutorial.

- Tryptophan sidechain dynamics in hydrophobic oligopeptides determined by use of 13C nuclear magnetic resonance spectroscopy. National Center for Biotechnology Information.

- YouTube. Graphviz and dot: Generating Diagrams with Code.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Boc-D-Trp-OH solubility in DMF

An In-depth Technical Guide on the Solubility of Boc-D-Trp-OH in DMF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(tert-Butoxycarbonyl)-D-tryptophan (this compound) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics and research tools. Its efficacy in peptide assembly is fundamentally linked to its solubility characteristics within the reaction medium. N,N-Dimethylformamide (DMF) stands out as the preeminent solvent in SPPS due to its excellent solvating power for protected amino acids and its compatibility with solid-phase resins. This technical guide provides a comprehensive analysis of the solubility of this compound in DMF. We will explore the physicochemical principles governing this interaction, present available solubility data, detail the factors that modulate solubility, and provide field-proven experimental protocols for both determining solubility and for its practical application in peptide synthesis.

Core Concepts: The Physicochemical Basis for Solubility

Understanding the solubility of this compound in DMF begins with an examination of the molecular structures and intermolecular forces at play.

-

This compound: This molecule possesses distinct polar and nonpolar regions. The carboxylic acid group (-COOH) and the secondary amine in the indole ring are capable of hydrogen bonding. The tert-butoxycarbonyl (Boc) group and the aromatic indole side chain are bulky and hydrophobic.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent. Its large dipole moment makes it an excellent solvent for polar molecules. It can act as a hydrogen bond acceptor at its carbonyl oxygen but lacks a donor proton, which prevents it from self-associating to the extent of protic solvents.

The favorable solubility of this compound in DMF is primarily driven by dipole-dipole interactions between the solvent and the solute, and the ability of DMF to effectively solvate both the polar carboxylic acid group and, to some extent, the large nonpolar regions of the molecule.

Caption: Key intermolecular interactions governing solubility.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound in pure DMF is not widely published in peer-reviewed literature, qualitative data from supplier documentation and analogous compounds provide a strong basis for its classification as a highly soluble reagent.

For instance, the closely related compound Fmoc-D-Trp(Boc)-OH is described as "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF, which corresponds to a high concentration of approximately 0.5 M. Given that the Boc protecting group on the alpha-amino group is less bulky than the Fmoc group, this compound is expected to exhibit similar or even greater solubility. Research on the unprotected D-tryptophan has shown that neat DMF is a better solvent for it than water or aqueous alcohol mixtures, reinforcing the favorable interaction between the tryptophan moiety and DMF.[1]

Table 1: Physicochemical Properties and Qualitative Solubility

| Property | Value | Source |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-D-tryptophan | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 5241-64-5 | [2] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 304.34 g/mol | [2][3] |

| Appearance | White solid powder | [4] |

| Qualitative Solubility in DMF | Soluble to Highly Soluble | Inferred from SPPS protocols[5][6][7] |

Factors Influencing Solubility in DMF

Several experimental factors can influence the dissolution of this compound. Understanding these allows for the optimization of protocols and troubleshooting of potential issues.

-

Temperature: As with most solid solutes, the solubility of this compound in DMF is expected to increase with temperature. Gentle warming can be an effective strategy to dissolve the compound, especially when preparing stock solutions at high concentrations. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Purity of Solute and Solvent: The presence of impurities in either the this compound or the DMF can negatively impact solubility. Peptide synthesis grade DMF, which has a low water content, is strongly recommended.[5]

-

Sonication: The application of ultrasonic energy can effectively break down aggregates and accelerate the dissolution process, particularly for suspensions that are slow to dissolve under simple agitation.[8][9]

-

Aggregation and π-π Stacking: The indole side chain of tryptophan is prone to π-π stacking interactions.[8][9] At very high concentrations, this can lead to aggregation, which may reduce the effective solubility or slow the rate of dissolution.

Experimental Protocol: Gravimetric Determination of Solubility

For applications requiring precise knowledge of the saturation solubility, the following gravimetric method is reliable and straightforward. This protocol is a self-validating system as it ensures that equilibrium is reached and provides a direct, quantitative measurement.

Objective: To determine the saturation solubility of this compound in DMF at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

DMF (peptide synthesis grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Multiple sealed vials (e.g., 4 mL glass vials with PTFE-lined caps)

-

Centrifuge

-

Calibrated pipettes

-

Pre-weighed glass dishes for evaporation

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of DMF into each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Sample Extraction: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant from each vial, taking care not to disturb the solid pellet.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, labeled glass dish. Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the DMF has evaporated and a constant weight is achieved.

-

Calculation: Weigh the dish containing the dried solute. The solubility (S) can then be calculated using the following formula:

S (g/L) = (Weight of dish + solid) - (Weight of empty dish) / Volume of aliquot (L)

Caption: Experimental workflow for solubility determination.

Practical Application: Dissolution for Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound solutions in DMF is in the coupling step of SPPS. Ensuring complete dissolution is critical for efficient and successful peptide chain elongation.

Protocol for Amino Acid Activation and Coupling:

This protocol describes a standard coupling cycle using HBTU as an activator, a common procedure in Fmoc-based SPPS that is equally applicable in principle to Boc-SPPS coupling steps.[5][6]

Objective: To dissolve this compound in DMF and couple it to a resin-bound peptide chain.

Materials:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling activator (e.g., HBTU, 2.9-4.9 eq.)

-

Base (e.g., DIPEA, 6-10 eq.)

-

DMF (peptide synthesis grade)

-

Peptide-resin with a free N-terminal amine

-

Solid-phase synthesis vessel

Step-by-Step Methodology:

-

Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal protecting group has been removed, followed by thorough washing with DMF to remove any residual deprotection agent.[5][10]

-

Dissolution & Pre-activation: In a separate, clean vial, add the required amount of this compound and the coupling activator (e.g., HBTU).

-

Add DMF: Add a sufficient volume of DMF to completely dissolve the solids. Gentle vortexing or sonication can be used to aid dissolution. The resulting solution should be clear.

-

Initiate Activation: Add the base (e.g., DIPEA) to the amino acid/activator solution. Allow the mixture to pre-activate for 2-5 minutes. A color change (typically to yellow with HBTU) indicates activation.[5]

-

Coupling Reaction: Transfer the activated amino acid solution to the synthesis vessel containing the resin.

-

Agitation: Agitate the mixture at room temperature for the recommended time (typically 30-60 minutes).

-

Monitoring & Washing: After the reaction, perform a test (e.g., Kaiser test for Fmoc-SPPS or a chloranil test for Boc-SPPS) to confirm the reaction has gone to completion.[5][11] Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.[5]

Caption: SPPS workflow for this compound coupling.

Safety and Handling

When working with this compound and DMF, adherence to standard laboratory safety protocols is essential.

-

This compound: While not classified as highly hazardous, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[4] Use personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.[2][12]

-

DMF: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area, preferably within a chemical fume hood.[12]

Store this compound in a tightly closed container in a cool, dry place, often under an inert atmosphere, as some protected amino acids can be sensitive to moisture.[4][13]

Conclusion

This compound exhibits excellent solubility in N,N-Dimethylformamide, a characteristic that is fundamental to its widespread use in solid-phase peptide synthesis. This solubility is rooted in the favorable intermolecular interactions between the polar aprotic nature of DMF and the physicochemical properties of the protected amino acid. While precise quantitative solubility values may need to be determined empirically for specific, highly demanding applications using the protocol provided, the established qualitative solubility is more than sufficient for routine SPPS procedures. By understanding the factors that influence dissolution and adhering to proper handling and experimental protocols, researchers can ensure the efficient and reliable incorporation of this critical building block into novel peptide structures.

References

- Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3. Sigma-Aldrich.

- A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Labor

- An In-depth Technical Guide to the Safety and Handling of Boc-D-Trp(For)-OH. Benchchem.

- N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169. PubChem.

- A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Labor

- Essential Safety and Operational Guide for Handling Fmoc-Trp(Boc)-OH. Benchchem.

- This compound ≥98.0 TLC 5241-64-5. Sigma-Aldrich.

- Fmoc-Trp(Boc)

- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry 2012.

- Fmoc-Trp-Trp-OH: A Technical Guide to its Synthesis, Self-Assembly, and Potential Applic

- Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides. Benchchem.

- Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]

Boc-D-Trp-OH storage and stability

An In-depth Technical Guide to the Storage and Stability of Boc-D-Trp-OH

Introduction

Nα-(tert-Butoxycarbonyl)-D-tryptophan (this compound) is a cornerstone building block in modern peptide synthesis and medicinal chemistry.[1][2] Its utility in solid-phase peptide synthesis (SPPS) allows for the controlled, sequential addition of D-tryptophan residues into novel peptide therapeutics, diagnostics, and research tools. The D-enantiomer provides unique stereochemical properties that can confer resistance to enzymatic degradation and alter receptor binding affinities, making it invaluable in drug design.[2]

However, the chemical integrity of this reagent is paramount; its degradation can lead to failed syntheses, the generation of difficult-to-remove impurities, and unreliable biological data. The tryptophan indole side chain is notoriously susceptible to oxidation, while the Boc protecting group is labile under acidic conditions.[3][] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven protocols and in-depth explanations to ensure the long-term stability and optimal performance of this compound. We will explore the chemical vulnerabilities of the molecule, establish rigorous storage and handling procedures, and detail a self-validating protocol for conducting stability assessments.

Section 1: The Chemical Vulnerability of this compound

Understanding the inherent chemical weaknesses of this compound is fundamental to designing effective storage strategies. The molecule's stability is primarily dictated by two key functional groups: the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and the indole ring of the tryptophan side chain.

-

Boc Group (Acid Lability): The Boc group is designed to be stable under neutral and basic conditions but is readily cleaved by acid.[] This property is essential for its role in SPPS, where it is selectively removed using reagents like trifluoroacetic acid (TFA). However, this also means that exposure to acidic environments during storage or handling, even acidic vapors in a laboratory, can lead to premature deprotection and compromise the material's integrity.

-

Indole Ring (Oxidative Susceptibility): The electron-rich indole side chain of tryptophan is highly susceptible to oxidation.[3][5] This is the most significant degradation pathway under typical storage conditions. Factors such as atmospheric oxygen, light (photo-oxidation), and trace metal contaminants can initiate oxidative degradation, leading to a variety of byproducts that can interfere with subsequent synthetic steps.

Section 2: Recommended Storage and Handling Protocols

To mitigate the vulnerabilities described above, a multi-faceted approach to storage and handling is required. The primary goal is to rigorously control the environmental factors that promote degradation: temperature, atmosphere, light, and moisture.

Protocol 1: Long-Term Storage of Lyophilized this compound

For optimal long-term stability, lyophilized (powder) this compound should be stored under the following conditions. This protocol is designed to preserve the material's integrity for several years.[3]

-

Temperature: Store at -20°C or lower.[6] For maximum stability and to significantly slow any potential degradation kinetics, storage at -80°C is preferred, especially for primary reference standards.[5]

-

Atmosphere: Store under a dry, inert atmosphere. The original manufacturer's container, often sealed under argon or nitrogen, should be kept intact.[5][7] If the material is to be repackaged or aliquoted, the new container must be purged with dry argon or nitrogen before sealing.

-

Light: Protect from all light sources.[3][5] Store the container in a dark freezer. If the primary container is not opaque, it should be placed inside a secondary light-blocking container or wrapped in aluminum foil.

-

Moisture: The compound is hygroscopic and must be protected from moisture.[8] Ensure the container cap is tightly sealed. Storing the sealed container within a desiccator inside the freezer provides an additional layer of protection against moisture ingress.[3]

Protocol 2: Routine Handling and Weighing Workflow

Improper handling during use can introduce more degradation risk than months of storage. The following workflow minimizes exposure to atmospheric oxygen and moisture.

Storage of Solutions: A Word of Caution

Storing this compound in solution is not recommended due to significantly reduced stability.[3][8] The shelf-life in solution is limited, especially for amino acids prone to oxidation like tryptophan. If storage in solution is absolutely unavoidable:

-

Use a sterile, de-gassed buffer, preferably at a slightly acidic pH of 5-6.[3][6]

-

Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation.[3][9]

-

Store these aliquots frozen at -20°C or, preferably, -80°C and use them within a few weeks.[8]

Section 3: Designing and Executing a Stability Study

A forced degradation study is a self-validating system to understand the stability profile of this compound under specific stress conditions. This is essential for establishing a retest date, identifying potential degradation products, and ensuring the suitability of the material for a given process.

Protocol 3: Forced Degradation Experimental Workflow

Objective: To quantitatively assess the degradation of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions using a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC-grade Acetonitrile and Water

-

Trifluoroacetic Acid (TFA)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV detector and/or Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Photostability chamber

Methodology:

Sample HPLC Method: A stability-indicating method must be able to resolve the parent this compound peak from all potential degradation products.

-

Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm.[10]

-

Column Temperature: 30 °C

Section 4: Data Interpretation and Stability Summary

The data from handling experience and forced degradation studies provide a clear picture of the compound's stability profile. The primary degradation product observed under oxidative stress is often N-formylkynurenine, while acid stress will lead to the formation of free D-tryptophan.

The following table summarizes the stability of solid this compound under various conditions, providing a quick reference for laboratory practice.

| Condition | Stressor | Expected Stability of Solid this compound | Primary Degradation Pathway | Mitigation Strategy |

| Temperature | Ambient Temp (20-25°C) | Low (Stable for weeks)[5] | Slows all degradation pathways | Store at -20°C or lower.[3] |

| Refrigerated (2-8°C) | Moderate (Stable for months)[5] | |||

| Frozen (≤ -20°C) | High (Stable for years)[3][6] | |||

| Atmosphere | Air (21% Oxygen) | Moderate to Low | Oxidation of Indole Ring | Store under an inert atmosphere (Argon/Nitrogen).[5][7] |

| Inert Gas (Ar, N₂) | High | - | ||

| Light | Ambient Light / UV | Low | Photo-oxidation of Indole Ring | Store in the dark or in amber, sealed containers.[3][5] |

| Dark | High | - | ||

| Moisture | High Humidity (>60% RH) | Low | Facilitates hydrolysis and oxidation | Store in a tightly sealed container, preferably in a desiccator.[3] |

| Dry (<20% RH) | High | - | ||

| pH | Acidic Vapors | Very Low | Acid-catalyzed deprotection of Boc group | Avoid storage near strong acids.[] |

Conclusion

The chemical integrity of this compound is not a passive state but one that requires active preservation through meticulous storage and handling. The indole side chain's susceptibility to oxidation and the Boc group's acid lability are the compound's primary vulnerabilities. By implementing a comprehensive strategy that controls temperature, atmosphere, light, and moisture—specifically, long-term storage at -20°C or below under a dry, inert, and dark environment—researchers can ensure the reagent's purity and performance. Adherence to the protocols outlined in this guide will safeguard this critical reagent, leading to more reliable, reproducible results in peptide synthesis and drug discovery endeavors.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Boc-D-Trp(For)-OH.

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH >98%_sds.

- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tryptophan.

- Sigma-Aldrich. (n.d.). This compound ≥98.0% (TLC).

- Anaspec. (2021). Safety Data Sheet (SDS).

- ChemicalBook. (n.d.). Fmoc-D-Trp(Boc)-OH | 163619-04-3.

- Biosynth. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.

- ChemicalBook. (n.d.). BOC-5-FLUORO-D-TRYPTOPHAN - Safety Data Sheet.

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

- GenScript. (n.d.). Peptide Storage and Handling Guidelines.

- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.

- Sigma-Aldrich. (n.d.). Fmoc-D-Trp(Boc)-OH Novabiochem.

- Omizzur. (n.d.). Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6.

- ChemicalBook. (n.d.). Fmoc-Trp(Boc)-OH | 143824-78-6.

- Aapptec Peptides. (n.d.). This compound [5241-64-5].

- Aapptec Peptides. (n.d.). This compound [5241-64-5].

- ChemPep. (n.d.). Fmoc-Trp(Boc)-OH.

- BOC Sciences. (n.d.). CAS 146645-63-8 H-Trp(Boc)-OH.

- ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH.

- PubChem - NIH. (n.d.). Boc-Trp(Boc)-OH.

- Sigma-Aldrich. (n.d.). Fmoc-Trp(Boc)-OH ≥97.0% (HPLC).

- American Society for Microbiology. (n.d.). Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway.

- BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis.

- Aapptec Peptides. (n.d.). Fmoc-D-Trp(Boc)-OH [163619-04-3].

- Sigma-Aldrich. (n.d.). This compound ≥98.0% (TLC).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Amino Acid Derivative for Medicinal Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- BOC Sciences. (n.d.). BOC-amino acids.

- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. genscript.com [genscript.com]

- 5. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Art of Protection: A Senior Application Scientist's Guide to the Boc-D-Tryptophan Strategy

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The journey from a simple amino acid to a complex, biologically active molecule is paved with strategic decisions, chief among them being the selection and implementation of protecting groups. This guide provides an in-depth technical exploration of the tert-butyloxycarbonyl (Boc) protecting group strategy as it applies to D-tryptophan, an amino acid that is both vital for the function of many therapeutic peptides and notoriously challenging to handle due to its acid-sensitive indole side chain.

The Strategic Imperative of Amine Protection

At the heart of peptide synthesis lies the formation of amide bonds. This seemingly straightforward reaction is complicated by the bifunctional nature of amino acids, which possess both a nucleophilic amine group and an electrophilic carboxylic acid group. To prevent uncontrolled polymerization and ensure the orderly assembly of a specific peptide sequence, the N-terminal amine must be temporarily masked or "protected."[1][2] The ideal protecting group is one that is easily introduced, stable to the conditions of peptide coupling, and can be removed cleanly and selectively without damaging the growing peptide chain. The Boc group, removable under acidic conditions, has long been a cornerstone of such strategies.[1][3]

The Chemistry of Boc Protection: Mechanism and Practice

The protection of the α-amino group of D-tryptophan is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[3][4] The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride.

The mechanism can be summarized as follows:

-

The lone pair of the amine nitrogen attacks a carbonyl group of the Boc anhydride.[5][6]

-

This forms a tetrahedral intermediate which then collapses, leading to the formation of a carbamate and a tert-butyl carbonate leaving group.[5]

-

The unstable tert-butyl carbonate decomposes into carbon dioxide and tert-butanol, providing a thermodynamic driving force for the reaction.[5]

Caption: Mechanism of N-α-Boc protection of D-tryptophan.

While the reaction can proceed without a base, it is often facilitated by the addition of a mild base, such as sodium hydroxide or triethylamine, to neutralize the newly formed carbamic acid and drive the reaction to completion.[3][6]

Experimental Protocol: N-α-Boc Protection of D-Tryptophan

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.

-

Dissolution: Dissolve D-tryptophan in a suitable solvent system, such as a 1:1 mixture of dioxane and water.[7]

-

Basification: Add 1 M sodium hydroxide solution to the mixture to raise the pH to approximately 9-10.[7]

-

Reagent Addition: While stirring vigorously at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Reaction Monitoring: Maintain the pH between 9 and 10 by the dropwise addition of 1 M NaOH as the reaction proceeds. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, adjust the pH of the solution to ~2-3 with a suitable acid (e.g., aqueous HCl).[7]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-D-tryptophan, which can be further purified by crystallization or chromatography if necessary.

| Parameter | Condition | Rationale |

| Solvent | Dioxane/Water or similar | Solubilizes both the amino acid and Boc anhydride. |

| Base | NaOH, NaHCO₃, or TEA | Maintains the nucleophilicity of the amine and neutralizes acidic byproducts. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without significant side reactions. |

| Reaction Time | Typically 2-24 hours | Monitored by TLC or LC-MS for completion. |

The Indole Enigma: Tryptophan's Achilles' Heel

The indole side chain of tryptophan is electron-rich and highly nucleophilic, making it susceptible to electrophilic attack, particularly under acidic conditions.[8][9] This presents a significant challenge during the acid-mediated deprotection of the Boc group, a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[8][10] The primary culprit is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[9][11]

Guarding the Gate: Indole Side-Chain Protection

In many synthetic strategies, particularly those employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine, the tryptophan indole nitrogen is itself protected with a Boc group (Fmoc-Trp(Boc)-OH).[12][13] This orthogonal protection scheme, where the α-amine protecting group (Fmoc) is base-labile and the side-chain protecting group (Boc) is acid-labile, is a powerful tool in modern peptide synthesis.[13] The Boc group on the indole effectively shields it from electrophilic attack by carbocations generated during the final trifluoroacetic acid (TFA)-mediated cleavage.[13]

In the context of a Boc-based strategy for the α-amine, protecting the indole nitrogen with another Boc group is not a viable orthogonal strategy. Instead, other protecting groups like the formyl (For) group have been used, which can be removed under specific conditions prior to the final cleavage.[14][15] However, the use of scavengers is a more common and often sufficient strategy to protect the indole ring during Boc deprotection.

The Moment of Truth: Boc Deprotection and Its Perils

The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][16] The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to release the free amine.[9]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The major side reaction is the alkylation of the nucleophilic indole ring of tryptophan by the electrophilic tert-butyl cation.[9][11] This can lead to the formation of tert-butylated tryptophan adducts, which are often difficult to separate from the desired product, thereby reducing the yield and purity of the final peptide.[9]

The Scavenger's Role: Taming the Reactive Intermediates